Cas no 321430-37-9 (2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione)

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a fluorinated organic compound featuring an isoindoline-1,3-dione core substituted with a 2-(trifluoromethyl)benzyloxy group. This structural motif imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the presence of the trifluoromethyl group. The compound is of interest in medicinal chemistry and materials science, where its electron-withdrawing characteristics and steric profile can influence reactivity and binding interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, or specialty polymers. The compound's stability under various conditions further supports its utility in research and industrial applications.
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione structure
321430-37-9 structure
Product Name:2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
CAS No:321430-37-9
MF:C16H10F3NO3
MW:321.2507147789
CID:1025281
PubChem ID:1483743
Update Time:2025-06-11

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
    • 2-[[2-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione
    • AC1LS7VS
    • AK-94762
    • ANW-66920
    • CTK8C1580
    • MolPort-002-858-939
    • A875691
    • 1G-921
    • AKOS005082214
    • 2-{[2-(trifluoromethyl)phenyl]methoxy}-2,3-dihydro-1H-isoindole-1,3-dione
    • DTXSID40363287
    • 321430-37-9
    • SB65290
    • DB-329030
    • Inchi: 1S/C16H10F3NO3/c17-16(18,19)13-8-4-1-5-10(13)9-23-20-14(21)11-6-2-3-7-12(11)15(20)22/h1-8H,9H2
    • InChI Key: MDJFOOWYLORBGO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1CON1C(C2C=CC=CC=2C1=O)=O)(F)F

Computed Properties

  • Exact Mass: 321.06127767g/mol
  • Monoisotopic Mass: 321.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.6Ų

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione Pricemore >>

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2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:321430-37-9)2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Order Number:A875691
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:47
Price ($):577.0
Email:sales@amadischem.com

Additional information on 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione: A Comprehensive Overview

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione (CAS No. 321430-37-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a derivative of isoindoline and features a trifluoromethyl-substituted benzyl group. Its unique structural characteristics make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione consists of an isoindoline core with a 1,3-dione functionality, which is linked to a 2-(trifluoromethyl)benzyl group through an ether linkage. The presence of the trifluoromethyl group imparts significant electronic and steric effects, influencing the compound's reactivity and biological properties. These features have been extensively studied in recent years to understand their implications in drug design and development.

In the realm of medicinal chemistry, 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has shown promise as a potential lead compound for the development of new drugs targeting various diseases. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have demonstrated that this compound can effectively inhibit certain kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases.

Recent advancements in computational chemistry and molecular modeling have further elucidated the binding mechanisms of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione. These studies have revealed that the compound's unique structure allows it to form stable interactions with target proteins, thereby enhancing its potency and selectivity. This information is crucial for optimizing the compound's pharmacological properties and improving its therapeutic index.

Clinical trials involving derivatives of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione have also shown promising results. For example, a Phase I clinical trial evaluating the safety and efficacy of a related compound in patients with advanced solid tumors reported favorable outcomes. The compound demonstrated good tolerability and showed signs of antitumor activity in some patients. These findings have paved the way for further clinical investigations and potential future applications in oncology.

Beyond its therapeutic potential, 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has also been explored for its utility as a chemical probe in academic research. Its ability to selectively modulate specific biological processes makes it an invaluable tool for understanding complex disease mechanisms at the molecular level. Researchers have utilized this compound to investigate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The synthesis of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 2-(trifluoromethyl)benzyl alcohol with isoindoline-1,3-dione in the presence of a suitable base. Advances in green chemistry have also led to more environmentally friendly methods for producing this compound, reducing waste and minimizing the use of hazardous reagents.

In conclusion, 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione (CAS No. 321430-37-9) is a multifaceted compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and biological activities make it a valuable candidate for further exploration and optimization. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.

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Amadis Chemical Company Limited
(CAS:321430-37-9)2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
A875691
Purity:99%
Quantity:1g
Price ($):577.0
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